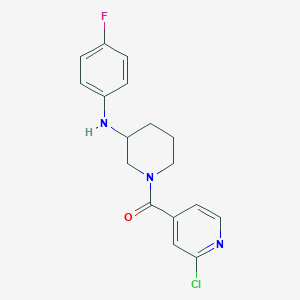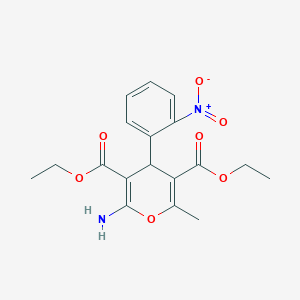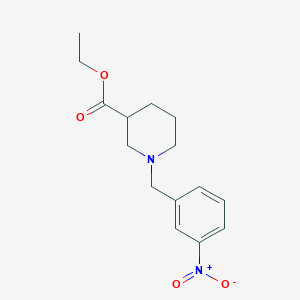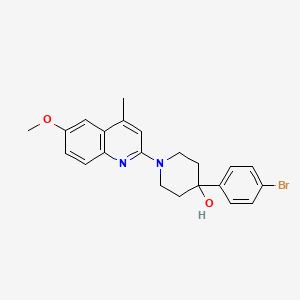
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as compound 1, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has a unique chemical structure and mechanism of action that make it a potential candidate for further development in the field of oncology.
作用機序
Compound 1 works by inhibiting the activity of a protein called c-Met, which plays a key role in cancer cell growth and survival. By blocking c-Met activity, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 prevents cancer cells from proliferating and promotes their death. This mechanism of action is unique compared to other cancer therapies, making this compound 1 a potential candidate for the development of novel cancer treatments.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound 1 has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. Additionally, this compound 1 has been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.
実験室実験の利点と制限
One advantage of using 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in lab experiments is its specificity for c-Met inhibition, which allows for targeted therapy and minimal off-target effects. Additionally, this compound 1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for further development as a cancer therapy. However, one limitation of using this compound 1 in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 as a cancer therapy. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound 1 in combination with other chemotherapeutic agents. Finally, the development of biomarkers to predict patient response to this compound 1 could aid in the selection of patients for clinical trials and improve patient outcomes.
合成法
The synthesis of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 involves several steps, including the reaction of 2-chloronicotinic acid with thionyl chloride to produce 2-chloronicotinoyl chloride. This intermediate is then reacted with 4-fluoroaniline and piperidine to yield the final product, this compound 1. The synthesis of this this compound has been optimized to improve its yield and purity, making it a viable option for further research.
科学的研究の応用
Compound 1 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapeutic agents. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for further development as a cancer therapy.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-16-10-12(7-8-20-16)17(23)22-9-1-2-15(11-22)21-14-5-3-13(19)4-6-14/h3-8,10,15,21H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGWFBGOLGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)


![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4882852.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)
![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)


![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4882892.png)